molecular formula C6F7N B14601240 Perfluoroaniline CAS No. 58749-37-4

Perfluoroaniline

Cat. No.: B14601240
CAS No.: 58749-37-4
M. Wt: 219.06 g/mol
InChI Key: AWXHDJSWFBWERK-UHFFFAOYSA-N
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Description

Perfluoroaniline (C₆H₂F₅N, molecular weight: 183.08 g/mol), also known as pentafluoroaniline, is a fluorinated aromatic amine where all hydrogen atoms on the benzene ring are replaced by fluorine, retaining a single amino (-NH₂) group . This substitution imparts exceptional chemical inertness, thermal stability, and unique electronic properties due to the strong electron-withdrawing effects of fluorine atoms. It serves as a precursor in synthesizing specialty polymers, agrochemicals, and pharmaceuticals .

Properties

CAS No.

58749-37-4

Molecular Formula

C6F7N

Molecular Weight

219.06 g/mol

IUPAC Name

N,N,2,3,4,5,6-heptafluoroaniline

InChI

InChI=1S/C6F7N/c7-1-2(8)4(10)6(14(12)13)5(11)3(1)9

InChI Key

AWXHDJSWFBWERK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroaniline can be synthesized through the direct fluorination of aniline using elemental fluorine under controlled conditions. This process involves the replacement of hydrogen atoms with fluorine atoms, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves continuous flow methodologies, where fluorine gas reacts with an appropriate this compound substrate. This method is efficient for handling highly reactive and toxic reagents .

Chemical Reactions Analysis

Types of Reactions: Perfluoroaniline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products:

    Oxidation: this compound oxides.

    Reduction: this compound amines.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Perfluoroaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of perfluoroaniline involves its interaction with molecular targets and pathways. This compound can activate peroxisome proliferator-activated receptor alpha (PPARα), leading to various biological effects. It can also interfere with cellular processes such as calcium homeostasis, protein kinase C activity, and synaptic plasticity .

Comparison with Similar Compounds

Monofluoroanilines

  • Example: 2-Fluoroaniline (C₆H₆FN, MW: 111.12 g/mol) Structure: A single fluorine substituent at the ortho position relative to the amino group. Properties: Less electron-deficient than perfluoroaniline, enabling moderate reactivity in electrophilic substitution reactions. Applications: Intermediate in dye synthesis and pharmaceuticals .

Polyfluoroanilines

  • Example: 2,3,5,6-Tetrafluoroaniline (TFANI, C₆H₃F₄N, MW: 165.09 g/mol) Structure: Four fluorine atoms on the benzene ring. Properties: Reduced electron density compared to monofluoroanilines but higher than this compound. Polymers derived from TFANI exhibit lower electrochromic efficiency (absorbance variation <1/12 of PEDOT films) due to diminished redox activity . Applications: Electrochromic materials and conductive polymers .

Mixed Halogenated Anilines

  • Example : 3,5-Dichloro-2,4-difluoroaniline (C₆H₃Cl₂F₂N, MW: 214.00 g/mol)
    • Structure : Combination of fluorine and chlorine substituents.
    • Properties : Enhanced steric hindrance and oxidative stability compared to fully fluorinated analogs.
    • Applications : Intermediate in agrochemical synthesis .

Functionalized Fluoroanilines

  • Example: 2-(Difluoromethylsulphonyl)-6-fluoroaniline (C₇H₆F₃NO₂S, MW: 225.19 g/mol) Structure: Features a sulfonyl (-SO₂-) group and fluorine atoms. Properties: High thermal stability and selectivity in chemical reactions. Applications: Pharmaceutical research and materials science .

Derivatives of this compound

  • Example: N,N-Dichlorothis compound (C₆F₅NCl₂) Synthesis: Chlorination of this compound with t-butyl hypochlorite . Reactivity: Oxidizes iodide to iodine, undergoes hydrolysis to yield chlorinated cyclohexenones, and forms Diels–Alder adducts with cyclopentadiene .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound C₆H₂F₅N 183.08 High thermal stability, strong electron-withdrawing effects Specialty polymers, advanced materials
2-Fluoroaniline C₆H₆FN 111.12 Moderate reactivity, lower fluorine content Dyes, pharmaceuticals
TFANI C₆H₃F₄N 165.09 Reduced electrochromic efficiency, conductive polymers Electrochromic devices
3,5-Dichloro-2,4-difluoroaniline C₆H₃Cl₂F₂N 214.00 Oxidative stability, steric hindrance Agrochemical intermediates
2-(Difluoromethylsulphonyl)-6-fluoroaniline C₇H₆F₃NO₂S 225.19 Thermal stability, selective reactivity Pharmaceuticals, materials science

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